1-AZOCANYL(4-ETHYL-5-METHYL-3-THIENYL)METHANONE
Description
1-AZOCANYL(4-ETHYL-5-METHYL-3-THIENYL)METHANONE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Properties
IUPAC Name |
azocan-1-yl-(4-ethyl-5-methylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-3-13-12(2)18-11-14(13)15(17)16-9-7-5-4-6-8-10-16/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTDMSFWMXRPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-AZOCANYL(4-ETHYL-5-METHYL-3-THIENYL)METHANONE involves several steps, starting with the preparation of the thiazole ring. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Introduction of the Azocanyl Group: The azocanyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with an azocanyl halide in the presence of a base.
Final Functionalization:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
1-AZOCANYL(4-ETHYL-5-METHYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions . Major products formed from these reactions include various thiazole derivatives with modified functional groups .
Scientific Research Applications
1-AZOCANYL(4-ETHYL-5-METHYL-3-THIENYL)METHANONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-AZOCANYL(4-ETHYL-5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in microbial and cancer cell growth . It binds to the active site of these enzymes, preventing their normal function and leading to cell death . The molecular targets include enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
1-AZOCANYL(4-ETHYL-5-METHYL-3-THIENYL)METHANONE can be compared with other thiazole derivatives, such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
